molecular formula C11H8F3N3O B3028136 Cdk8-IN-1

Cdk8-IN-1

Cat. No.: B3028136
M. Wt: 255.20 g/mol
InChI Key: RKTPHHQXNCHBCF-UHFFFAOYSA-N
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Description

CDK8-IN-1 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription by phosphorylating transcription factors and other proteins involved in the transcription process. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, by modulating gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK8-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards cyclin-dependent kinase 8.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This may include optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

CDK8-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other substituents, modifying the compound’s activity and selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Mechanism of Action

CDK8-IN-1 exerts its effects by specifically inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors and other proteins involved in the transcription process. By inhibiting cyclin-dependent kinase 8, this compound modulates gene expression and disrupts cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

CDK8-IN-1 is compared with other cyclin-dependent kinase inhibitors, such as:

    CDK8-IN-2: Another inhibitor targeting cyclin-dependent kinase 8 with a similar mechanism of action but different chemical structure.

    CDK19-IN-1: An inhibitor targeting cyclin-dependent kinase 19, a closely related kinase with overlapping functions.

    Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases, including cyclin-dependent kinase 8.

This compound is unique due to its high selectivity and potency towards cyclin-dependent kinase 8, making it a valuable tool for studying the specific role of cyclin-dependent kinase 8 in various biological processes and its potential as a therapeutic target .

Properties

IUPAC Name

4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-7(5-17-9(8)10(15)18)6-1-3-16-4-2-6/h1-5,17H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTPHHQXNCHBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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